molecular formula C18H26ClNO5 B4043743 1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4043743
M. Wt: 371.9 g/mol
InChI Key: XCOVKSNTNARRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C18H26ClNO5 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine oxalate is 371.1499506 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Environmental Remediation

  • Complete Oxidation of Pesticides : A study explored the photoassisted Fenton reaction for the rapid decomposition of pesticides like metolachlor and methyl parathion in water, leading to their complete mineralization into inorganic compounds. This suggests the potential for similar compounds to be involved in environmental remediation processes or as intermediates in oxidative reactions (Pignatello & Sun, 1995).

Catalytic Oxidation

  • TEMPO-Catalyzed Alcohol Oxidation : Research on a TEMPO-catalyzed system for alcohol oxidation using recyclable oxidants points to applications in synthesizing carbonyl compounds from alcohols, hinting at the utility of related compounds in synthetic organic chemistry (Xiao‐Qiang Li & Chi Zhang, 2009).

Chemiluminescence Reactions

  • Peroxyoxalate Chemiluminescence : The synthesis of novel aryl oxalate esters for use in peroxyoxalate chemiluminescence reactions indicates potential applications in analytical chemistry, particularly for high-sensitivity detection of hydrogen peroxide and fluorescent compounds (K. Imai et al., 1986).

Biosensors

  • Biosensor for Chlorogenic Acid : Development of a biosensor for chlorogenic acid based on an ionic liquid with iridium nanoparticles and polyphenol oxidase showcases the compound's role in biosensor technology, particularly for detecting specific organic compounds in complex matrices (S. Fernandes et al., 2009).

Advanced Oxidation Processes

  • Electrochemical Advanced Oxidation : The application of electrochemical advanced oxidation processes to degrade bisphenol A in water, highlighting the effect of sulfate and chloride ions, demonstrates the potential of related compounds in water treatment and pollution control (Rutely C. Burgos-Castillo et al., 2018).

Properties

IUPAC Name

1-[2-(4-chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c1-3-14-11-15(6-7-16(14)17)19-10-9-18-8-4-5-13(2)12-18;3-1(4)2(5)6/h6-7,11,13H,3-5,8-10,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOVKSNTNARRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCN2CCCC(C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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